7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound. This compound is part of the triazolo[4,3-a]pyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical stability and biological activity, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Substitution Reactions: The final step involves the introduction of the fluorophenyl and methyl groups through substitution reactions. This can be achieved using reagents such as fluorobenzyl bromide and methyl iodide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the triazole or pyrazine rings, resulting in the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 7-[(4-Bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 7-[(4-Methylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Uniqueness
The presence of the fluorophenyl group in 7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one enhances its chemical stability and biological activity compared to its analogs with different substituents. This makes it a more potent candidate for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9-15-16-12-13(19)17(6-7-18(9)12)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSRSWLKPKBCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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